N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their versatility in organic synthesis and medicinal chemistry. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the oxazole ring can be formed via the cyclization of an α-hydroxy ketone with an amide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Industry: The compound is utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity.
1,2-oxazole derivatives: Compounds with the oxazole ring also show comparable chemical behavior.
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-5-yl)-1,2-oxazole-5-carboxamide is unique due to the combination of both pyrazole and oxazole rings in its structure. This dual-ring system enhances its versatility and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-6-5-8(13(2)12-6)11-9(14)7-3-4-10-15-7/h3-5H,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNWSEFILZFLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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